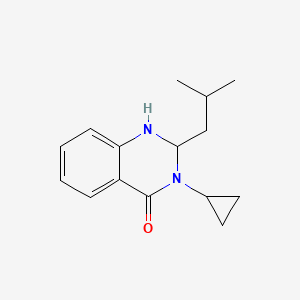

3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Eco-friendly Synthesis Approaches

Eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones, a class to which 3-cyclopropyl-2-isobutyl-2,3-dihydroquinazolin-4(1H)-one belongs, have been developed using ionic liquids or water without additional catalysts. These methods emphasize sustainability and high yield, highlighting the compound's relevance in green chemistry (Chen et al., 2007).

Structural Characterization

The structural and crystallographic analysis of cyclopropyl derivatives of dihydroquinazolin-2(1H)-one reveals insights into their synthesis and potential as intermediates for creating biologically active compounds. Characterization techniques such as LC-MS, NMR, and IR spectroscopy play a crucial role in understanding these compounds (Shetty et al., 2016).

Catalyst-Free Synthesis

A catalyst-free approach for synthesizing functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives has been demonstrated, showcasing the potential for developing environmentally friendly synthesis pathways. This method leverages water as a solvent, emphasizing the importance of such compounds in sustainable chemistry practices (Ramana et al., 2016).

Advanced Catalytic Methods

Innovative catalytic strategies involving silica-bonded N-propylsulfamic acid have been applied to synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting the chemical versatility and broad applicability of these compounds in synthetic organic chemistry (Niknam et al., 2011).

Supramolecular Synthesis

The supramolecular synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water under neutral conditions, mediated by β-cyclodextrin, underscores the compound's role in facilitating the creation of complex molecular architectures. This method combines high yields with the benefits of using water as a solvent, further illustrating the eco-friendly potential of such synthesis routes (Ramesh et al., 2012).

Properties

IUPAC Name |

3-cyclopropyl-2-(2-methylpropyl)-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10(2)9-14-16-13-6-4-3-5-12(13)15(18)17(14)11-7-8-11/h3-6,10-11,14,16H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOILUABJWFRAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC=CC=C2C(=O)N1C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)

![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)

![ethyl 4-bromo-2-formyl-7-methyl-5-[(2-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2580944.png)

![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)

![2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2580953.png)

![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)

![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)

![4-(4-ethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2580965.png)